

2,5-Dibromopyridin-3-ol CAS number

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Compound of Interest

Compound Name: 2,5-Dibromopyridin-3-ol

Cat. No.: B1389973

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An In-depth Technical Guide to Halogenated Pyridinols as Core Scaffolds in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of halogenated pyridinol derivatives, focusing on 2-amino-5-bromopyridin-3-ol (CAS No: 39903-01-0) as a representative and well-documented analogue for the less characterized **2,5-Dibromopyridin-3-ol**. Pyridine scaffolds are of immense interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active compounds. This document details the physicochemical properties, synthesis methodologies, potential reactivity, and critical safety protocols associated with this class of compounds. The insights provided are intended to equip researchers and scientists with the foundational knowledge required for the effective utilization of these versatile chemical building blocks in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of the Pyridine Nucleus

The pyridine ring is a fundamental heterocyclic scaffold that features prominently in a vast array of pharmaceuticals and biologically active molecules. Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to benzene make it a privileged core in drug design. The introduction of halogen atoms and hydroxyl groups onto this scaffold significantly modulates its reactivity and pharmacological profile. Specifically, bromine atoms serve as excellent leaving groups for metal-catalyzed cross-coupling reactions, enabling the

construction of complex molecular architectures, while the hydroxyl group provides a key site for interaction with biological targets.

While the specific compound **2,5-Dibromopyridin-3-ol** is not widely documented in commercial catalogs or mainstream chemical literature, its close analogue, 2-amino-5-bromopyridin-3-ol (CAS No: 39903-01-0), offers a valuable and well-characterized proxy for understanding the chemistry of this compound class. This guide will therefore focus on this analogue, providing a robust framework for its synthesis, handling, and potential applications.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in synthesis and research. The key properties of 2-amino-5-bromopyridin-3-ol are summarized below.

Property	Value	Source(s)
CAS Number	39903-01-0	[1][2][3]
Molecular Formula	C ₅ H ₅ BrN ₂ O	[2][3]
Molecular Weight	189.01 g/mol	[2][3]
Appearance	Off-white solid	[1][3]
Melting Point	204-207 °C	[3]
Boiling Point	368.7±42.0 °C (Predicted)	[3]
Density	1.898 g/cm ³ (Predicted)	[3]
Solubility	Slightly soluble in water	[1]
IUPAC Name	2-amino-5-bromopyridin-3-ol	[2]
SMILES	<chem>NC1=NC=C(Br)C=C1O</chem>	[2]
InChIKey	Not readily available	

Synthesis of 2-amino-5-bromopyridin-3-ol: A Validated Protocol

The synthesis of 2-amino-5-bromopyridin-3-ol is reliably achieved through the hydrolysis of a cyclic precursor, 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one. This method is advantageous due to its high yield and straightforward execution.^{[1][3]}

Reaction Principle and Causality

The core of this synthesis is a base-mediated hydrolysis. The starting material contains an oxazolone ring fused to the pyridine core. This ring is susceptible to nucleophilic attack under basic conditions. The sodium hydroxide (NaOH) serves as the nucleophile (as hydroxide ions, OH^-) that attacks the carbonyl carbon of the oxazolone ring, leading to ring-opening.

Subsequent acidification neutralizes the resulting phenoxide and any excess base, causing the product, which is sparingly soluble in neutral aqueous media, to precipitate out of solution. The release of carbon dioxide during neutralization is a clear indicator of the successful breakdown of the oxazolone precursor.^{[1][3]}

Detailed Experimental Protocol

Materials:

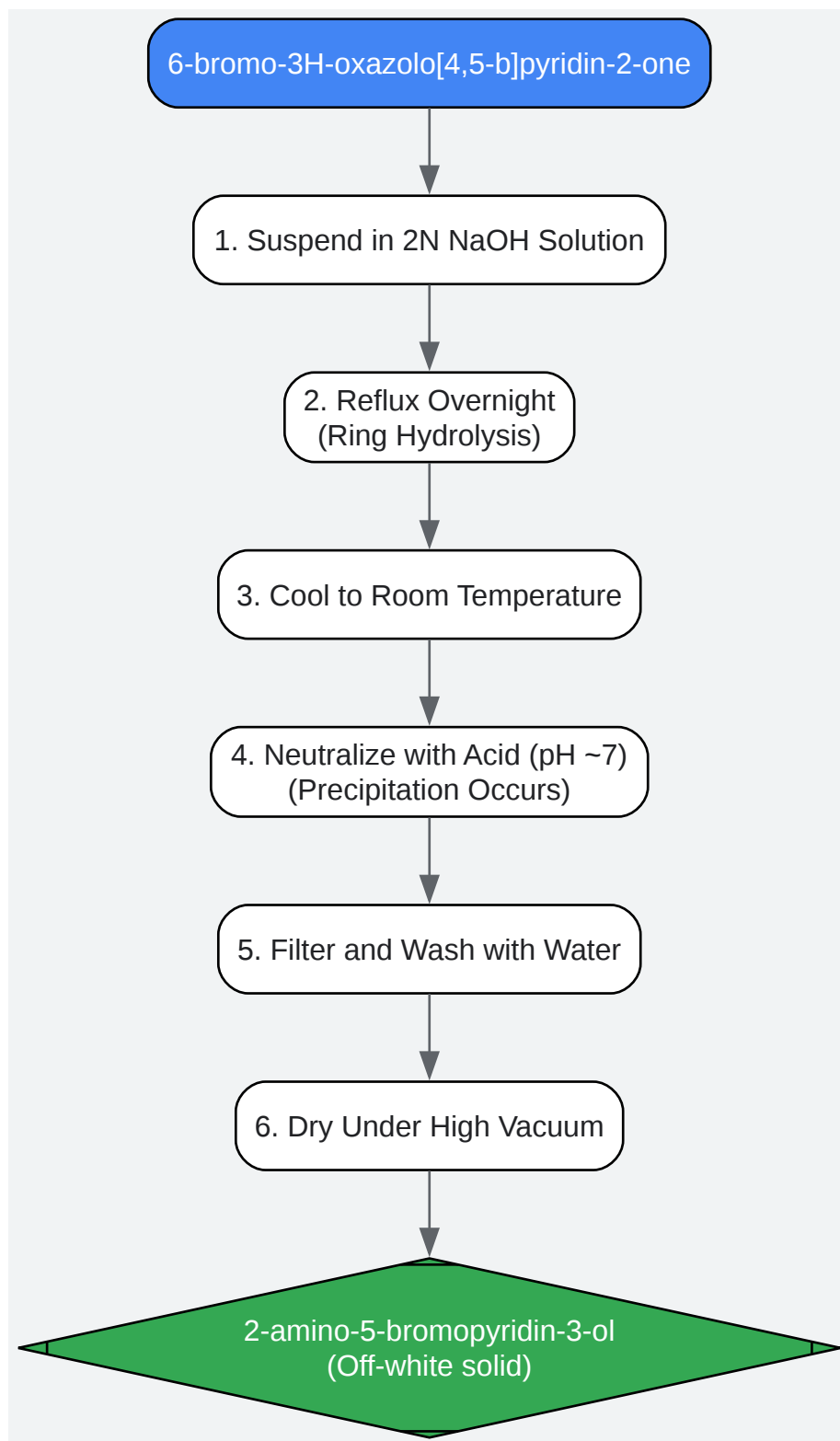
- 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one (21.5 g, 100 mmol)
- 2N Sodium Hydroxide (NaOH) solution (250 mL, 500 mmol)
- Hydrochloric Acid (HCl) or other suitable acid for neutralization
- Deionized Water

Procedure:

- Suspend 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one (21.5 g) in 250 mL of a 2N NaOH solution in a suitable reaction vessel.^{[1][3]}
- Heat the mixture to reflux and maintain the reaction overnight. The reaction is complete when the suspended solid fully dissolves, forming a clarified solution.^{[1][3]}

- Cool the reaction mixture to ambient room temperature.
- Carefully neutralize the solution with acid to a pH of approximately 7. Caution: This step will release significant amounts of CO₂ gas; perform the addition slowly and with adequate ventilation. A precipitate will form during neutralization.^{[1][3]}
- Collect the precipitate by vacuum filtration.
- Wash the collected solid thoroughly with water to remove any residual salts.
- Dry the product under high vacuum to yield 2-amino-5-bromopyridin-3-ol as an off-white solid. (Expected yield: ~17.8 g, 98%).^{[1][3]}

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of 2-amino-5-bromopyridin-3-ol.

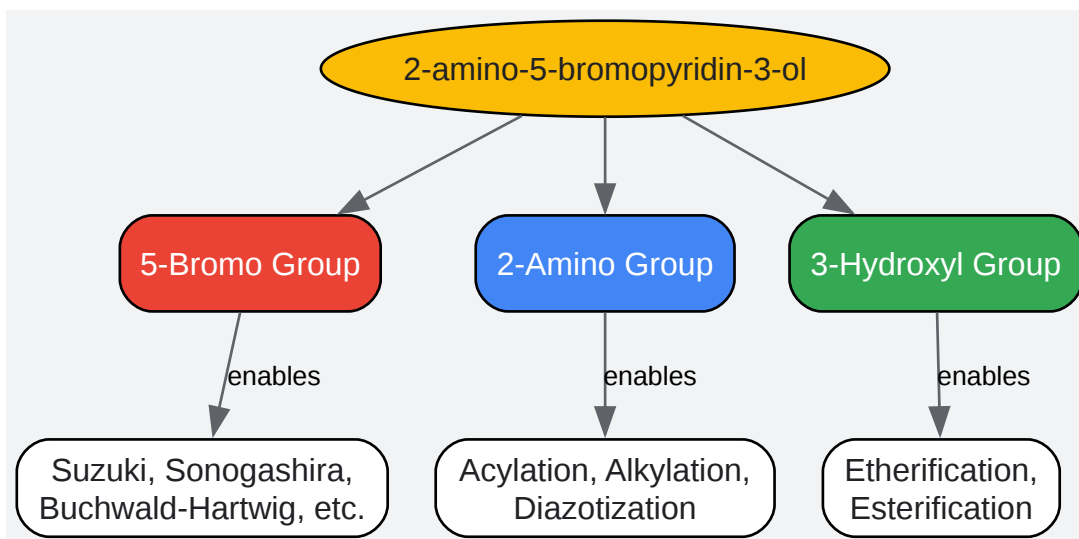
Applications in Drug Discovery and Chemical Synthesis

While specific applications of 2-amino-5-bromopyridin-3-ol are niche, its structure suggests significant potential as a versatile intermediate in drug discovery programs.^[4] The strategic placement of three distinct functional groups—amino, bromo, and hydroxyl—on the pyridine core allows for a multitude of subsequent chemical transformations.

- **Cross-Coupling Reactions:** The bromine atom at the 5-position is a prime handle for Suzuki, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, alkyl, and amino groups, enabling the rapid generation of diverse compound libraries for screening. The reactivity of bromopyridines in such reactions is a cornerstone of modern medicinal chemistry.^[5]
- **Amino Group Functionalization:** The primary amine at the 2-position can be readily acylated, alkylated, or converted into a diazonium salt for further Sandmeyer-type reactions. This provides another vector for molecular elaboration.
- **Hydroxyl Group Modification:** The phenolic hydroxyl group at the 3-position can be alkylated to form ethers or acylated to form esters, which can modulate the compound's solubility, lipophilicity, and ability to act as a hydrogen bond donor.

The strategic use of deuterated building blocks, such as deuterated aminopyridines, has also become a key strategy in modern drug development to enhance metabolic stability.^[6] While not deuterated itself, 2-amino-5-bromopyridin-3-ol represents the type of core scaffold that medicinal chemists seek for creating new chemical entities (NCEs).

Logical Relationship of Functional Groups in Synthesis



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Caption: Reactivity map of 2-amino-5-bromopyridin-3-ol functional groups.

Safety, Handling, and Storage

Proper handling of halogenated aromatic compounds is crucial to ensure laboratory safety. Based on data for structurally similar compounds, 2-amino-5-bromopyridin-3-ol should be handled with care.^[2]

Hazard Identification and Precautionary Measures

Hazard Category	GHS Classification (Anticipated)	Precautionary Measures
Acute Toxicity	Harmful if swallowed.	Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [7]
Skin Irritation	Causes skin irritation.	Wear protective gloves and clothing. [2] [8]
Eye Irritation	Causes serious eye irritation.	Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. [2] [8]
Respiratory Irritation	May cause respiratory irritation.	Avoid breathing dust. Use only in a well-ventilated area. [2]

Recommended Handling and Storage

- Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields when handling this compound.[\[7\]](#)
- Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust. Ensure eyewash stations and safety showers are readily accessible.[\[7\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[\[7\]](#)[\[9\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

2-amino-5-bromopyridin-3-ol stands as a highly functionalized and synthetically valuable building block for medicinal chemistry and materials science. Its straightforward, high-yield synthesis makes it an accessible intermediate for research and development. The compound's three distinct points of reactivity—the bromo, amino, and hydroxyl groups—provide chemists with a versatile platform for constructing complex and diverse molecular libraries. By adhering

to rigorous safety protocols, researchers can effectively leverage the unique chemical properties of this and similar pyridinol scaffolds to advance the frontiers of drug discovery.

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